Physodalic acid

Description

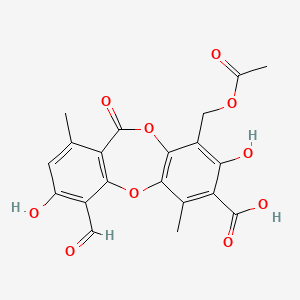

Structure

3D Structure

Properties

CAS No. |

90689-60-4 |

|---|---|

Molecular Formula |

C20H16O10 |

Molecular Weight |

416.3 g/mol |

IUPAC Name |

4-(acetyloxymethyl)-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid |

InChI |

InChI=1S/C20H16O10/c1-7-4-12(23)10(5-21)17-13(7)20(27)30-18-11(6-28-9(3)22)15(24)14(19(25)26)8(2)16(18)29-17/h4-5,23-24H,6H2,1-3H3,(H,25,26) |

InChI Key |

SKXNIRUDASOCCN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C)O)C(=O)O)C)C=O)O |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C)O)C(=O)O)C)C=O)O |

Other CAS No. |

90689-60-4 |

Synonyms |

physodalic acid physodic acid |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Optimized Extraction Protocols from Biological Matrices

The efficient extraction of physodalic acid from lichen thalli is a crucial first step in its isolation. Various methods have been optimized to maximize yield and purity.

Accelerated Solvent Extraction (ASE) : This technique utilizes elevated temperatures and pressures to increase the efficiency and speed of extraction. A combination of ASE with acetone (B3395972) has been identified as a highly selective method for extracting lichen acids, including this compound, from Hypogymnia physodes. mdpi.comnih.gov This method offers the advantages of reduced solvent consumption and shorter processing times compared to traditional methods. mdpi.com

Maceration : This conventional technique involves soaking the lichen material in a solvent for an extended period. Acetone is a commonly used solvent for the maceration of lichens to extract depsidones like this compound. nih.gov While simpler than ASE, it is generally more time-consuming.

Volatile Natural Deep Eutectic Solvents (VNADES) : As a green extraction approach, VNADES have been developed to maximize the extraction of lichen metabolites. An optimized protocol for H. physodes using a menthol/camphor VNADES has been established with the following parameters: a menthol/camphor ratio of 1.5:1, a liquid/solid ratio of 100:1 (v/m), an extraction temperature of 40°C, and an extraction time of 30 minutes. mdpi.com

The table below outlines the key parameters of these optimized extraction protocols.

| Extraction Method | Solvent/System | Key Parameters | Source Lichen | Reference |

| Accelerated Solvent Extraction (ASE) | Acetone | Elevated temperature and pressure | Hypogymnia physodes | mdpi.comnih.gov |

| Maceration | Acetone | Ambient temperature, 24-hour extraction | Pseudevernia furfuracea | nih.gov |

| Volatile Natural Deep Eutectic Solvents (VNADES) | Menthol/Camphor (1.5:1 ratio) | 40°C, 30 min, 100:1 liquid/solid ratio | Hypogymnia physodes | mdpi.com |

Chromatographic Separation Techniques for this compound Purification

Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of co-extracted lichen metabolites.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the analysis and purification of lichen compounds. A gradient HPLC method with UV detection is effective for separating components from lichen extracts. nih.gov A common stationary phase is a C18 column, and the mobile phase often consists of a gradient of acetonitrile (B52724) and acidified water (e.g., with formic acid). nih.gov This allows for the separation of this compound from structurally similar compounds like atranorin (B1665829), chloroatranorin, and physodic acid. nih.gov

Thin-Layer Chromatography (TLC) : TLC is a valuable method for the initial separation and identification of lichen constituents. Different solvent systems can be employed to achieve separation on a stationary phase, which is typically silica (B1680970) gel. For depsidones like this compound and its derivatives, various mobile phase compositions have been utilized. researchgate.net Visualization can be achieved under UV light or by using staining reagents. 182.160.97

The following table details specific chromatographic conditions used for the separation of this compound.

| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection Method | Reference |

| High-Performance Liquid Chromatography (HPLC) | Kinetex C18 | Acetonitrile and 0.5% formic acid (gradient) | UV Detection | nih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel | Benzene:Dioxane:Acetic Acid (180:45:5) | UV light, Staining reagents | researchgate.net |

| Thin-Layer Chromatography (TLC) | Silica Gel | n-Hexane:Diethyl Ether:Formic Acid (130:80:20) | UV light, Staining reagents | researchgate.net |

| Thin-Layer Chromatography (TLC) | Silica Gel | Toluene (B28343):Acetic Acid | UV light, Staining reagents | researchgate.net |

Biosynthetic Pathways and Genetic Regulation

Polyketide Synthase (PKS) Mediated Biosynthesis of Depsidones

Depsidones, including physodalic acid, are synthesized via the acetate-malonate pathway, with polyketide synthases (PKS) playing a central enzymatic role. thieme-connect.comthieme-connect.com These large, multi-domain enzymes or enzyme complexes are responsible for producing polyketides, a large class of secondary metabolites. wikipedia.org The biosynthesis of these compounds is primarily governed by iterative type I polyketide synthases. researchgate.net In lichens, both depsides and depsidones are products of a non-reducing PKS (NR-PKS) encoded in the mycobiont's genome. thieme-connect.comthieme-connect.com

The PKS enzymes assemble structurally diverse products from simple acyl-CoA substrates through a catalytic cycle of decarboxylative Claisen condensations and variable modifications. scispace.comresearchgate.net The PKS genes for a specific polyketide are typically organized in gene clusters in eukaryotes. scispace.comresearchgate.net Type I PKSs are large, modular proteins where each module contains several domains with specific catalytic functions. wikipedia.orgscispace.comresearchgate.net The fundamental domains include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). nih.govwikipedia.org

In the context of depsidone (B1213741) biosynthesis, non-reducing PKSs are key. nih.govthieme-connect.com Unlike their reducing counterparts, NR-PKSs lack the domains for reduction steps during polyketide chain synthesis. nih.gov Two novel non-reducing PKS genes, Hypopks1 and Hypopks2, have been isolated from the mycobiont of H. physodes. researchgate.net These genes contain KS, AT, and ACP domains, along with a methyltransferase (ME) and a reductase (R) domain. researchgate.net Phylogenetic analysis places them within the fungal non-reducing PKS clade III. researchgate.net This was the first report of non-reducing PKSs with R domain-mediated release mechanisms in lichens. researchgate.net

Acetate-Malonate Pathway Contributions to this compound Formation

The acetate-malonate pathway is the foundational biosynthetic route for a vast array of secondary metabolites in lichens, including depsidones like this compound. thieme-connect.comthieme-connect.comnsf.gov.lknsf.gov.lk This pathway begins with acetyl-CoA, which serves as the starter unit, and utilizes malonyl-CoA as the extender unit for the growing polyketide chain. wikipedia.orgslideshare.netslideshare.net All the carbon atoms in the final fatty acid or polyketide structure originate from acetate (B1210297), as malonate itself is derived from the carboxylation of acetate. sips.org.in

The process is initiated by acetyl-CoA carboxylase, which produces malonyl-CoA. scispace.comresearchgate.net Polyketide synthases then catalyze the condensation of acetate and malonate units to form a poly-β-keto chain. thieme-connect.comsips.org.in This highly reactive chain is stabilized on the enzyme surface until its assembly is complete, at which point cyclization reactions occur. sips.org.in In the case of aromatic polyketides, this leads to the formation of phenolic units like orsellinic acid or β-orsellinic acid, which are precursors for many lichen substances. thieme-connect.comthieme-connect.com These phenolic units are then further modified and combined to create the diverse chemical structures found in lichens. nsf.gov.lknsf.gov.lk

Specifically for depsidones, the acetate-malonate pathway leads to the formation of two or more hydroxybenzoic acid units. researchgate.net These units are then linked through ester and ether bonds to form the characteristic depsidone ring system. nih.gov The biosynthesis of depsidones is therefore a direct outcome of the intricate series of reactions within the acetate-malonate pathway, highlighting its central role in generating the chemical diversity of lichens. thieme-connect.comthieme-connect.com

Identification and Characterization of Biosynthetic Gene Clusters (BGCs) in Mycobionts

The genes responsible for the biosynthesis of secondary metabolites like this compound in lichens are typically organized into biosynthetic gene clusters (BGCs) within the genome of the mycobiont. scispace.comresearchgate.netmdpi.comnih.gov These clusters often contain the PKS gene along with genes encoding other enzymes required for the complete biosynthetic pathway. nih.gov The availability of whole-genome sequence data has significantly advanced the study of these BGCs and the biosynthetic origins of polyketides in lichens. thieme-connect.comthieme-connect.com

Recent studies have provided a comprehensive view of the BGCs in the entire lichen holobiont, which includes the fungus, alga, and associated bacteria. mdpi.com In Hypogymnia physodes and Hypogymnia tubulosa, the mycobionts were found to contain a high number of BGCs, predominantly Type I PKSs (T1PKSs), followed by non-ribosomal peptide synthetases (NRPSs) and terpenes. mdpi.comresearchgate.net Specifically, the mycobiont of H. physodes was found to harbor 114 BGCs. nih.govmdpi.com

Comparative genomic studies of H. physodes, H. tubulosa, and Parmelia sulcata have identified nine highly syntenic BGCs present in all three species. nih.govresearchgate.net Among these, two non-reducing PKS clusters are putatively linked to the synthesis of orcinol-type depsides and depsidones derived from orsellinic acid, such as physodic acid. nih.govresearchgate.net Another cluster is associated with the production of β-orcinol depsides like atranorin (B1665829), which are derived from methylated forms of orsellinic acid. nih.govresearchgate.net The identification and comparison of these BGCs provide a foundation for understanding the molecular evolution of lichen substances and for potential biotechnological applications. nih.govresearchgate.net

Enzymatic Steps and Precursor Transformations in this compound Assembly

The assembly of this compound is a multi-step enzymatic process that begins after the initial formation of phenolic precursors via the PKS pathway. While the precise enzymatic steps for many depsidones, including this compound, are still under investigation, a general framework for their biosynthesis has been proposed. researchgate.net

It is widely accepted that depsidones are formed from depside precursors through an oxidative cyclization process that involves the loss of a hydrogen atom. thieme-connect.comthieme-connect.com This creates the characteristic ether linkage in the depsidone structure. thieme-connect.com Several depside-depsidone pairs are found together in lichens, suggesting a direct biosynthetic relationship. thieme-connect.comthieme-connect.com

More detailed chemical synthesis studies have proposed a four-step mechanism for depsidone biosynthesis: thieme-connect.comresearchgate.net

Hydroxylation: The initial depside precursor undergoes hydroxylation. thieme-connect.comresearchgate.net

Acyl group migration: This is followed by the migration of an acyl group. thieme-connect.comresearchgate.net

Smiles rearrangement: A key intramolecular aromatic nucleophilic substitution reaction. thieme-connect.comresearchgate.net

Esterification: The final step to form the depsidone ring. thieme-connect.comresearchgate.net

In the lichen Hypogymnia physodes, this compound is found alongside physodic acid and 3-hydroxyphysodic acid. thieme-connect.comresearchgate.netnih.gov It has been suggested that the relative amounts of these compounds can change in response to environmental factors, indicating a dynamic biosynthetic relationship. researchgate.net For instance, an increase in this compound content has been observed in lichens transplanted to polluted sites, which was accompanied by a decrease in physodic acid, suggesting a potential conversion of physodic acid to this compound under certain conditions. units.it

Chemical Synthesis and Derivatization Approaches

Total Synthesis Strategies for Physodalic Acid

As of the current body of scientific literature, a complete total synthesis of this compound has not been reported. The intricate structure of depsidones, characterized by a dibenzo[b,e] Current time information in Bangalore, IN.mdpi.comdioxepin-11-one core, presents significant synthetic challenges. Research indicates that laboratory syntheses of related depsidones are often complex, costly, and not suitable for large-scale industrial production. smolecule.com

While a de novo total synthesis remains elusive, significant research has elucidated the likely biosynthetic pathways within the lichen's fungal partner (mycobiont). This compound, like other depsidones, is believed to be formed via the acetate-polymalonate pathway. thieme-connect.com It is widely accepted that depsidones arise from precursor depsides through an intramolecular oxidative cyclization. thieme-connect.com More detailed proposals suggest a multi-step enzymatic process involving:

Hydroxylation of a precursor para-depside

Acyl group migration

A Smiles rearrangement

Final esterification to form the characteristic seven-membered ether ring of the depsidone (B1213741) core thieme-connect.comresearchgate.net

These biosynthetic insights provide a theoretical framework that could inform future strategies for total synthesis.

Semi-Synthetic Modifications and Analog Generation

Given the lack of a total synthesis, research has focused on the semi-synthetic modification of this compound isolated from natural sources. The lichen Hypogymnia physodes is a well-documented and abundant source of this compound, along with related compounds like physodic acid and 3-hydroxyphysodic acid. mdpi.comresearchgate.nettandfonline.com The typical starting point involves extraction from the lichen thalli using solvents such as acetone (B3395972), followed by purification via chromatographic techniques. mdpi.comtandfonline.com

Once isolated, this compound can serve as a scaffold for generating derivatives. Documented semi-synthetic modifications include:

Acetylation: In studies exploring the immunostimulatory properties of lichen compounds, this compound has been acetylated. scielo.brscielo.br This reaction typically targets the hydroxyl groups on the aromatic rings.

Use as a Precursor: In a unique example of semi-synthesis, this compound itself was used as a starting material in the acid-catalyzed alkylation of methyl p-orsellinate or atranorin (B1665829) to produce a different, structurally distinct depsidone known as furfuric acid. researchgate.net This demonstrates its utility as a complex building block for creating other novel structures.

These examples highlight that the functional groups of this compound—its phenolic hydroxyls, carboxylic acid, and the reactive hemiacetal (lactol) group—are amenable to chemical transformation for the generation of new analogs.

Table 1: Examples of Semi-Synthetic Modifications of this compound

| Starting Material | Reagents/Conditions | Product/Modification | Reference |

|---|---|---|---|

| This compound | Acetic Anhydride / Acetylation Conditions | Acetylated this compound derivative | scielo.br, scielo.br |

| This compound | Methyl p-orsellinate / Acid-catalyzed alkylation | Furfuric acid | researchgate.net |

Structure-Activity Relationship (SAR) Studies through Chemical Derivatization

Structure-activity relationship (SAR) studies are crucial for identifying the specific chemical features of a molecule that are responsible for its biological effects. For this compound, SAR insights have primarily been derived from comparative studies evaluating its activity alongside its naturally occurring structural analogs, such as physodic acid and 3-hydroxyphysodic acid.

The key structural differences between these compounds lie in the substituents on one of the aromatic rings. This compound possesses a formyl group (-CHO) and a hydroxyl group (-OH) which exist in equilibrium as a cyclic hemiacetal (a lactol ring). In contrast, physodic acid has a pentyl side chain at the same position. 3-hydroxyphysodic acid is similar to physodic acid but with an additional hydroxyl group on the side chain.

Cytotoxic Activity: Comparative studies on the cytotoxic effects of these compounds have yielded valuable, albeit sometimes conflicting, SAR data, suggesting that activity is highly dependent on the cell line tested.

Against rat thymocytes, this compound demonstrated the most potent cytotoxic activity, being effective at the lowest concentrations (1 and 10 µ g/well ) when compared to physodic acid and 3-hydroxyphysodic acid. tandfonline.com

Conversely, when tested against human HeLa cancer cells, physodic acid (IC₅₀ = 66 µg/ml) and 3-hydroxyphysodic acid (IC₅₀ = 63 µg/ml) were found to be significantly more potent than this compound (IC₅₀ = 283 µg/ml) after a 72-hour incubation period. cuni.cz

These findings suggest that the lactol ring of this compound may be crucial for cytotoxicity in some cell types (thymocytes), while the alkyl side chains of physodic and 3-hydroxyphysodic acid are more favorable for activity in others (HeLa cells).

Antioxidant Activity: In comparative antioxidant assays, 3-hydroxyphysodic acid consistently demonstrated the strongest scavenging activity among the related depsidones isolated from H. physodes, including this compound. researcher.life This indicates that the specific functional groups of this compound are less optimal for free radical scavenging compared to the structure of 3-hydroxyphysodic acid.

Insights can also be drawn from derivatization of the closely related protocetraric acid, which shares the same functional groups as this compound. Modification of the aldehyde to an alcohol or the carboxylic acid to an ester resulted in a complete loss of immunostimulatory activity (H₂O₂ and NO production). scielo.br This strongly implies that the free carboxylic acid and the aldehyde/lactol moiety are essential pharmacophores for this particular biological effect.

Table 2: Comparative Cytotoxic Activity (IC₅₀) of this compound and Related Depsidones

| Compound | Cell Line | Incubation Time | IC₅₀ (µg/ml) | Reference |

|---|---|---|---|---|

| This compound | HeLa | 24 h | 964 | cuni.cz |

| HeLa | 72 h | 283 | cuni.cz | |

| Physodic acid | HeLa | 24 h | 171 | cuni.cz |

| HeLa | 72 h | 66 | cuni.cz | |

| 3-Hydroxyphysodic acid | HeLa | 24 h | 97 | cuni.cz |

| HeLa | 72 h | 63 | cuni.cz |

Compound Index

Mechanistic Investigations of Biological Activities

In Vitro Cellular Activity Studies

Physodalic acid has demonstrated varied anti-proliferative and cytotoxic effects across different mammalian cell lines. In human cervical cancer (HeLa) cells, it exhibited weak anti-proliferative activity, with reported IC50 values of 964 µg/mL after 24 hours and 283 µg/mL after 72 hours of exposure. thieme-connect.com This suggests a time-dependent cytotoxic effect. The compound also showed significant anti-proliferative activity against concanavalin (B7782731) A-treated rat thymocytes at concentrations of 1 µ g/well and 10 µ g/well for 10^5 cells. researchgate.net

The mechanism underlying its cytotoxicity in thymocytes is linked to the induction of oxidative stress, evidenced by an increase in intracellular reactive oxygen species (ROS). researchgate.net This overproduction of ROS can disrupt cellular homeostasis, leading to cell damage and death. thieme-connect.com In lymphocytes, this compound has been observed to reduce the frequency of micronuclei, indicating an influence on genomic stability. thieme-connect.com

Furthermore, studies on various cancer cell lines, including human melanoma (Fem-x) and human colon carcinoma (LS174), have shown that this compound, among other lichen compounds, can be active against these cells. researchgate.net The cytotoxic effects of depsidones like this compound are often attributed to their ability to induce oxidative stress, which can cause significant structural and functional damage to cancer cells. thieme-connect.com

It is important to note that while this compound has shown cytotoxic potential, its activity can be weaker compared to other related depsidones like physodic acid. thieme-connect.com The specific cellular context and the concentration of the compound are critical factors determining its anti-proliferative and cytotoxic outcomes.

Table 1: Anti-proliferative and Cytotoxic Effects of this compound on Mammalian Cell Lines

| Cell Line | Effect | Concentration | Incubation Time | Reference |

|---|---|---|---|---|

| Human Cervical Cancer (HeLa) | Weak anti-proliferative activity | IC50: 964 µg/mL | 24 hours | thieme-connect.com |

| Human Cervical Cancer (HeLa) | Weak anti-proliferative activity | IC50: 283 µg/mL | 72 hours | thieme-connect.com |

| Rat Thymocytes | Significant anti-proliferative activity | 1 µg/well | Not specified | researchgate.net |

| Rat Thymocytes | Significant anti-proliferative activity | 10 µg/well | Not specified | researchgate.net |

| Human Melanoma (Fem-x) | Active | Not specified | Not specified | researchgate.net |

| Human Colon Carcinoma (LS174) | Active | Not specified | Not specified | researchgate.net |

This compound, as a member of the depsidone (B1213741) class of compounds, is understood to exert its biological effects by modulating various cellular signaling pathways. While direct studies on this compound's specific pathway modulation are emerging, the broader activities of depsidones provide a framework for its potential mechanisms. Depsidones are known to interfere with pathways crucial for cell survival, proliferation, and inflammation, such as the NF-κB/MAPK and Wnt/β-catenin signaling pathways. thieme-connect.comthieme-connect.com

The induction of reactive oxygen species (ROS) by this compound in thymocytes suggests an interaction with pathways sensitive to redox state. researchgate.net Oxidative stress is a known modulator of several signaling cascades, including the MAPK pathways (ERK, JNK, and p38), which are involved in regulating cell proliferation, differentiation, and apoptosis. By increasing intracellular ROS, this compound could potentially activate stress-activated protein kinases like JNK and p38, leading to the initiation of apoptotic processes.

Furthermore, the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers, is a target for some depsidones. thieme-connect.com These compounds can inhibit the expression of β-catenin-dependent genes, thereby attenuating cancer cell proliferation and migration. nih.gov Although not yet specifically demonstrated for this compound, its structural similarity to other Wnt-inhibiting depsidones suggests this as a plausible mechanism of action.

This compound has been shown to impact cellular viability and induce cell death, primarily through mechanisms involving oxidative stress. In studies with rat thymocytes, this compound treatment led to decreased cell proliferation, which was attributed to cytotoxicity induced by an increase in intracellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential (MMP). researchgate.net A compromised MMP is a key indicator of mitochondrial dysfunction and a common step in the intrinsic apoptotic pathway.

The reduction in viability of human cervical cancer (HeLa) cells after treatment with this compound further supports its cytotoxic potential. thieme-connect.com While the precise mode of cell death (apoptosis versus necrosis) was not explicitly detailed for HeLa cells in the available literature, the induction of cytotoxicity in thymocytes via ROS production points towards an apoptotic mechanism. thieme-connect.comresearchgate.net High levels of ROS can lead to oxidative damage of cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death.

In contrast to its effects on some cancer cells and thymocytes, it's noteworthy that higher concentrations of this compound are required to induce toxicity in thymocytes compared to other related compounds like physodic acid, and the cytotoxic effect of another related compound, 3-hydroxyphysodic acid, is not associated with an altered antioxidant/oxidant balance. researchgate.net This highlights the structural specificity in the induction of oxidative stress and subsequent cell death. The available evidence suggests that this compound primarily induces apoptosis through the generation of ROS and disruption of mitochondrial function, although the exact signaling cascades involved require further elucidation. researchgate.net

Table 2: Impact of this compound on Cellular Viability and Apoptosis

| Cell Type | Effect on Viability | Mechanism of Cell Death | Key Cellular Changes | Reference |

|---|---|---|---|---|

| Rat Thymocytes | Decreased proliferation | Cytotoxicity induced by oxidative stress | Increased intracellular ROS, Decreased mitochondrial membrane potential | researchgate.net |

| Human Cervical Cancer (HeLa) | Weak reduction in viability | Cytotoxicity | Not specified | thieme-connect.com |

Enzymatic Target and Inhibition Profile Investigations

While specific inhibitory data for this compound against hyaluronidase (B3051955), cyclooxygenase-2 (COX-2), and M-phase phosphoprotein 1 (MPP1) is limited, studies on closely related lichen depsidones and extracts containing this compound provide valuable insights.

Extracts of Hypogymnia physodes, which contain this compound among other compounds, have been shown to inhibit hyaluronidase and COX-2. nih.govresearchgate.net Hyaluronidase is an enzyme that degrades hyaluronic acid, a component of the extracellular matrix, and its inhibition can have anti-inflammatory and anti-tumor effects. The extract of H. physodes demonstrated strong inhibition of hyaluronidase. nih.gov Similarly, the extract also diminished COX-2 activity, an enzyme involved in inflammation and pain. nih.govresearchgate.net However, when tested in its pure form, the related compound physodic acid did not show inhibitory activity against COX-2 at the concentrations applied, suggesting that other components in the extract might be responsible for this effect, or that a synergistic action is required. nih.gov

Regarding M-Phase Phosphoprotein 1 (MPP1), a kinesin essential for cytokinesis and a target in cancer therapy, the related depsidone physodic acid has been identified as an inhibitor. nih.govresearchgate.net This suggests that other depsidones, potentially including this compound, could also interact with this enzyme.

It is important to note that many depsidones have been reported to have antioxidant properties and the potential to inhibit various enzymes, including cholinesterases. researchgate.netnih.gov The antioxidant action of this compound has been highlighted in several studies. researchgate.netnih.govresearchgate.net

While specific molecular docking studies detailing the interaction of this compound with the active sites of hyaluronidase, cyclooxygenase-2, or M-phase phosphoprotein 1 are not extensively available, general principles of enzyme inhibition by related compounds can be inferred. For instance, in the context of cholinesterase inhibition by various lichen metabolites, molecular docking analyses have revealed key interactions within the enzyme's catalytic site. researchgate.net These interactions often involve hydrogen bonds and π-sigma interactions between the ligand and amino acid residues of the enzyme. researchgate.net

For example, studies with other lichen compounds have shown that their binding affinity is influenced by the number of rotatable bonds and the formation of stable interactions within the catalytic site. researchgate.net It is plausible that this compound, with its specific stereochemistry and functional groups, would also form a network of interactions within the active site of its target enzymes. The phenolic hydroxyl groups and the ester linkage common to depsidones are likely to be key features for forming hydrogen bonds and other non-covalent interactions with amino acid residues in the enzyme's binding pocket.

Further computational and experimental studies are necessary to elucidate the precise binding mode and affinity of this compound for its enzymatic targets. Such investigations would provide a more detailed understanding of its inhibitory mechanisms at the molecular level.

Oxidative Stress and Antioxidant Capacity Mechanisms

This compound has been identified as a component in various lichen extracts that exhibit antioxidant properties, although its individual scavenging activity appears to be less potent than other lichen constituents or standard antioxidants.

Research on various lichen species has consistently shown that while extracts containing this compound possess radical scavenging abilities, other compounds within the extracts, such as 3-hydroxyphysodic acid, often exhibit stronger antioxidant effects. researchgate.net The antioxidant activity of these extracts is often attributed to their total phenolic content. tandfonline.comtandfonline.com

Table 1: Antioxidant Activity of Lichen Extracts Containing this compound

| Lichen Species | Assay | Finding | Reference |

|---|---|---|---|

| Hypogymnia physodes | DPPH, FRAP | Acetone (B3395972) extract showed antioxidant activity, but lower than BHA and Vitamin C. | tandfonline.comtandfonline.com |

| Pseudevernia furfuracea | DPPH | Acetone extract had the highest radical scavenging activity among tested solvents. | jmaterenvironsci.com |

| Evernia prunastri, Ramalina farinacea, Pseudevernia furfuracea | DPPH, FRAP | Extracts containing this compound showed scavenging ability; P. furfuracea extract was the most potent among the three. | semanticscholar.org |

This compound has been shown to influence intracellular levels of reactive oxygen species (ROS), contributing to its cytotoxic effects on certain cell types. researchgate.net Specifically, in studies using rat thymocytes, this compound induced an increase in intracellular ROS production. researchgate.netthieme-connect.com This disruption of the cellular redox balance is considered a contributing factor to its observed anti-proliferative activity. researchgate.net

The overproduction of ROS can disrupt the normal redox homeostasis within a cell, leading to oxidative stress and subsequent damage to cellular components like lipids, proteins, and nucleic acids. thieme-connect.comfrontiersin.org Depsidones, the class of compounds to which this compound belongs, are known to act as cytotoxic agents by inducing oxidative stress. thieme-connect.com The increase in ROS levels can lead to severe structural and functional injury in cells. thieme-connect.com While this compound itself can increase ROS, other related compounds like physodic acid have also been shown to induce cytotoxicity through ROS production. researchgate.netnih.gov

Genotoxic and Anti-mutagenic Investigations

The mutagenic potential of this compound has been evaluated using the Ames test, which utilizes Salmonella typhimurium strains to detect chemically induced mutations. Early investigations revealed that this compound exhibits dose-dependent mutagenicity in the S. typhimurium strain TA100. nih.goviksadyayinevi.com This effect was observed both with and without the addition of a metabolic activation system (S9 mix), although the presence of the S9 mix significantly increased the number of revertant colonies, suggesting that metabolic byproducts may be more mutagenic. nih.govresearchgate.net

Conversely, other research has indicated an anti-mutagenic role for this compound. It was found to inhibit the mutagenicity of the heterocyclic amine Trp-P-2 in S. typhimurium TA98. researchgate.netosti.gov This suggests that the effect of this compound may be strain-specific and dependent on the type of mutagen it is interacting with. While it showed mutagenicity in the TA100 strain, it demonstrated protective effects against certain mutagens in the TA98 strain. researchgate.netosti.gov

**Table 2: Mutagenicity of this compound in *Salmonella typhimurium***

| S. typhimurium Strain | Observation | Condition | Reference |

|---|---|---|---|

| TA100 | Dose-related mutagenicity | With and without S9 mix | nih.goviksadyayinevi.comresearchgate.net |

| TA98 | Inhibited mutagenicity of Trp-P-2 | - | researchgate.netosti.gov |

This compound's interaction with DNA integrity is complex, with evidence suggesting it can both cause damage and potentially modulate repair processes. The generation of intracellular ROS by this compound can lead to oxidative DNA damage. researchgate.netthieme-connect.com Oxidative stress is a known cause of DNA lesions, which, if not properly repaired, can lead to mutations and genomic instability. nih.govnih.gov

While direct studies on this compound's role in DNA repair are limited, research on related compounds and extracts provides some insight. For example, extracts containing physodic acid, a structurally similar depsidone, have been shown to induce DNA damage and activate DNA repair mechanisms, such as the phosphorylation of proteins involved in the DNA damage response. researchgate.netresearchgate.net Natural extracts rich in antioxidants are thought to facilitate DNA repair processes or neutralize damaging agents. mdpi.com The anti-mutagenic activity of this compound observed in some contexts suggests it might influence DNA repair pathways or interact with mutagens, thereby protecting DNA. researchgate.netosti.gov However, the first report on the genotoxicity of lichen-derived molecules, which included this compound, highlighted its potential to damage DNA. doi.org

Antimicrobial and Antifungal Research on this compound

This compound, as a constituent of various lichen extracts, has been investigated for its antimicrobial properties. Studies have shown that extracts of Hypogymnia physodes, which contain this compound, exhibit antibacterial activity. researchgate.net However, the antifungal activity of the depsidones from this lichen, including this compound, was not observed in the same study. researchgate.net

Further research has confirmed the antimicrobial activity of extracts containing this compound against a range of bacteria. researcher.life For instance, extracts from H. physodes were active against several bacterial species, including Staphylococcus aureus, which was found to be the most sensitive. researchgate.net In contrast, bacteria like Escherichia coli and Pseudomonas aeruginosa showed higher resistance. researchgate.net While some lichen extracts have demonstrated broad-spectrum antimicrobial and antifungal activity, the specific contribution of this compound can vary. nih.govprimescholars.com It is often one of several active compounds, and its efficacy can be lower than other components like 3-hydroxyphysodic acid, which has shown activity against both bacteria and the yeast Candida albicans. thieme-connect.comresearcher.life

Table 3: Antimicrobial Spectrum of Extracts Containing this compound

| Organism Type | Species | Activity | Reference |

|---|---|---|---|

| Bacteria | Staphylococcus aureus | Sensitive | researchgate.net |

| Escherichia coli | Resistant | researchgate.net | |

| Pseudomonas aeruginosa | Resistant | researchgate.net | |

| Aeromonas hydrophila | Active | researcher.life | |

| Bacillus cereus | Active | researcher.life | |

| Bacillus subtilis | Active | researcher.life | |

| Klebsiella pneumoniae | Active | researcher.life | |

| Listeria monocytogenes | Active | researcher.life | |

| Proteus vulgaris | Active | researcher.life | |

| Salmonella typhimurium | Active | researcher.life | |

| Streptococcus faecalis | Active | researcher.life | |

| Fungi | Candida albicans | Inactive (depsidones) | researchgate.net |

| Filamentous Fungi | Inactive (extracts) | researcher.life |

Ecological and Environmental Research Perspectives

Role in Metal Homeostasis and Cation Chelation within Lichen Thalli

Physodalic acid, a prominent secondary metabolite in certain lichens, plays a crucial role in the intricate processes of metal homeostasis and cation chelation within the lichen thallus. This function is particularly well-documented in the lichen Hypogymnia physodes. Research has demonstrated that this compound is instrumental in regulating the uptake of various metal ions, a key adaptation for survival in environments with varying and potentially toxic levels of metallic elements. researchgate.netsekj.orgcore.ac.uk

Studies have shown that this compound exhibits selective chelation capabilities. It has been found to be highly effective in influencing metal adsorption by increasing the adsorption of ferric iron (Fe³⁺) while simultaneously reducing the uptake of copper (Cu²⁺), manganese (Mn²⁺), and sodium (Na⁺). researchgate.netnih.gov The reduced adsorption of sodium is consistent with the known tolerance of H. physodes to sodium chloride. researchgate.net This selective binding suggests a sophisticated mechanism for maintaining a balanced internal metallic environment, sequestering essential nutrients while limiting the influx of toxic metals.

The depsidone (B1213741) this compound is considered one of the most effective lichen substances produced by H. physodes in diminishing the uptake of Cu²⁺ and Mn²⁺. sekj.orgcore.ac.uk This is ecologically significant as high concentrations of these two metals in precipitation and on bark can limit the abundance of this lichen species. sekj.org Conversely, the uptake of ferrous iron (Fe²⁺) and zinc (Zn²⁺), which are not typically found in limiting concentrations for H. physodes, is not inhibited by the presence of its lichen substances. sekj.org

Further research has established a direct correlation between the concentration of this compound in the lichen thallus and the levels of copper and manganese in the substratum. researchgate.netoup.com This finding underscores the responsive nature of this compound production to the immediate chemical environment, reinforcing its role in the fine-tuning of metal uptake, not only in heavily polluted areas but also in environments with low-level metal variability. researchgate.netoup.com

Table 1: Influence of this compound on Cation Adsorption

| Cation | Effect of this compound on Adsorption | Reference(s) |

|---|---|---|

| Fe³⁺ | Increased | researchgate.netoup.com |

| Cu²⁺ | Reduced | researchgate.netsekj.orgcore.ac.uk |

| Mn²⁺ | Reduced | researchgate.netsekj.orgcore.ac.uk |

| Na⁺ | Reduced | researchgate.net |

| Ca²⁺ | Slightly Reduced | researchgate.net |

| Mg²⁺ | Slightly Reduced | researchgate.net |

| Fe²⁺ | Not Significantly Affected | sekj.org |

| Zn²⁺ | Not Significantly Affected | sekj.org |

Biosynthetic Response to Environmental Stressors and Atmospheric Pollutants

The biosynthesis of this compound in lichens is significantly influenced by environmental stressors, particularly atmospheric pollutants such as heavy metals. researchgate.netanu.edu.au This response highlights the compound's role as a key component of the lichen's defense mechanism against environmental adversities.

Transplantation studies involving the lichen Hypogymnia physodes have provided compelling evidence for the responsive production of this compound. When thalli of H. physodes were moved to industrially polluted regions, a notable increase in the content of this compound was observed in all transplanted samples. researchgate.netresearchtrend.net This suggests a direct link between exposure to pollutants and the upregulation of the biosynthetic pathways leading to this compound. The increased production is considered a defensive reaction to the stress induced by the accumulation of pollutants. researchgate.netanu.edu.au

In these studies, the most significant changes in the lichen's secondary metabolite profile were often observed in the most polluted sites. For instance, in the vicinity of a zinc-lead smelter, where high concentrations of cadmium, lead, and zinc were accumulated in the lichens, and near a chemical industry with significant chromium and nickel pollution, the levels of this compound consistently rose. researchgate.net Conversely, the concentrations of other lichen compounds, such as physodic acid and atranorin (B1665829), were found to decrease in the most heavily polluted environments. researchgate.net

Further ecological surveys have corroborated these experimental findings. The presence of this compound has been found to be more frequent in lichen species inhabiting polluted areas compared to those in unpolluted or semi-polluted habitats. sekj.org This distribution pattern strongly suggests that the ability to produce this compound is an advantageous trait for lichens colonizing environments with poor air quality, and it is actively synthesized in response to pollution stress. sekj.orgresearchgate.net The correlation between the concentration of this compound and the levels of specific heavy metals like copper and manganese in the substrate further supports its role in mitigating metal-induced stress. oup.com

Table 2: Response of Hypogymnia physodes Secondary Metabolites to Pollutants

| Compound | Response to Increased Pollution | Reference(s) |

|---|---|---|

| This compound | Increased | researchgate.netresearchtrend.net |

| Physodic acid | Decreased (in highly polluted sites) | researchgate.net |

| Hydroxyphysodic acid | Decreased (in highly polluted sites) | researchgate.net |

| Atranorin | Decreased (in highly polluted sites) | researchgate.net |

Inter-species Ecological Interactions (e.g., Anti-herbivore Functions)

Lichen secondary metabolites, including this compound, play a significant role in mediating inter-species ecological interactions, most notably as a defense against herbivory. sekj.orgoup.com The production of these compounds is a key evolutionary strategy that allows lichens to deter feeding by a variety of herbivores, such as snails and insects. oup.comnih.gov

The lichen Hypogymnia physodes, which produces a suite of secondary compounds including this compound, atranorin, and physodic acid, has been shown to possess anti-herbivore properties at natural concentrations. sekj.orgoup.com While it is often the combined effect of these metabolites that provides a broad-spectrum defense, studies have indicated that medullary depsidones, the class of compounds to which this compound belongs, are particularly important in this defensive role. sekj.org

Feeding experiments have demonstrated that the palatability of lichens to herbivores is significantly influenced by their secondary chemistry. researchgate.netoup.com For example, when the secondary metabolites are experimentally removed from the thalli of H. physodes and other lichens, their consumption by herbivores like the moth larvae Eilema depressum and the snail Cepaea hortensis increases. researchgate.net In the case of E. depressum larvae, survival rates were zero on intact H. physodes thalli but increased dramatically after the extraction of its secondary compounds. researchgate.net This indicates that these metabolites act as potent anti-herbivore agents. researchgate.net

Advanced Analytical Characterization and Quantitative Studies

High-Performance Liquid Chromatography Coupled with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone technique for the analysis of physodalic acid in lichen extracts. This method allows for the separation, identification, and quantification of this compound and other related lichen metabolites.

In typical HPLC analyses, a C18 column is employed as the stationary phase. nih.govsci-hub.se The mobile phase often consists of a gradient mixture of an organic solvent, like methanol (B129727) or acetonitrile (B52724), and an aqueous solution containing an acid, such as formic acid or phosphoric acid, to ensure good peak shape and resolution. nih.govsci-hub.se For instance, a gradient elution using acetonitrile and 0.5% formic acid has been successfully used. nih.gov Another established method utilizes a mobile phase of methanol–water–phosphoric acid in a ratio of 75:25:0.9 (v/v/v). sci-hub.se

The retention time (t_R_) for this compound varies depending on the specific chromatographic conditions. In one study, this compound eluted at a retention time of 4.71 ± 0.10 minutes. sci-hub.se Another analysis reported a retention time of 8.20 minutes for a compound strongly suggested to be this compound. mdpi.com The UV detector is typically set at a wavelength of 254 nm for monitoring the elution of this compound and other phenolic compounds. researchgate.net The identification of this compound is confirmed by comparing its retention time and UV spectrum with that of an authentic standard. sci-hub.senih.gov

The quantitative analysis of this compound in lichen extracts, such as those from Hypogymnia physodes, has been performed using HPLC. mdpi.com For example, the content of this compound in H. physodes was determined to be 106.2 mg/g dry weight. mdpi.com HPLC has also been instrumental in studying the chemical variability of lichens, showing that while species like H. physodes have a single chemotype, the relative concentrations of metabolites, including this compound, can vary significantly. core.ac.ukresearchgate.net For example, in one study, the area percentage of this compound in H. physodes specimens ranged from 7.95% to 23.39%. core.ac.uk

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Stationary Phase | C18 column | nih.govsci-hub.se |

| Mobile Phase | Acetonitrile and 0.5% formic acid (gradient) | nih.gov |

| Methanol–water–phosphoric acid (75:25:0.9, v/v/v) | sci-hub.se | |

| Detection | UV at 254 nm | researchgate.net |

| Retention Time | 4.71 ± 0.10 min | sci-hub.se |

| 8.20 min | mdpi.com | |

| Quantification | 106.2 mg/g DW in Hypogymnia physodes | mdpi.com |

High-Performance Thin-Layer Chromatography (HPTLC) for Profiling

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the qualitative profiling of lichen secondary metabolites, including this compound. It is an advancement over traditional TLC, offering better resolution and sensitivity. researchgate.net

For the analysis of this compound, HPTLC is often carried out using silica (B1680970) gel 60 F254 plates. mdpi.com A common solvent system for developing the chromatogram is solvent C, which consists of toluene (B28343) and acetic acid (20:3). akjournals.com After development, the spots are visualized under UV light (254 nm) and by spraying with a reagent such as an ethanolic solution of vanillin (B372448) followed by heating. mdpi.com The p-phenylenediamine (B122844) (P test) reagent can also be used, which produces a reddish color for several lichen metabolites including this compound. cambridge.org

HPTLC has been instrumental in identifying the chemical constituents of various lichen species. For instance, in Hypogymnia physodes, HPTLC analysis has identified this compound along with other compounds like protocetraric acid, 3-hydroxyphysodic acid, physodic acid, and atranorin (B1665829). core.ac.uk Studies have shown that different solvent systems can be more effective for separating specific compounds; for example, solvent system A was found to be most appropriate for the separation of 3-hydroxyphysodic and physodalic acids. core.ac.uk In some cases, specific lichen acids like this compound were detected using solvent system G. cabidigitallibrary.org The technique is widely used for initial screening and chemotaxonomic studies of lichens. akjournals.comlichenportal.org

Table 2: HPTLC Systems for this compound Detection

| Parameter | Details | Source(s) |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | mdpi.com |

| Solvent System C | Toluene–acetic acid (20:3) | akjournals.com |

| Solvent System A | Effective for separating 3-hydroxyphysodic and physodalic acids | core.ac.uk |

| Solvent System G | Used for detection of this compound | cabidigitallibrary.org |

| Visualization | UV light (254 nm), ethanolic vanillin solution with heating | mdpi.com |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Confirmation

For unequivocal structural elucidation and confirmation of this compound, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools. mdpi.comnih.gov

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common ionization technique used for analyzing lichen acids. In positive ion mode ESI-MS, this compound can be detected as a protonated molecule [M+H]⁺ or an ammonium (B1175870) adduct [M+NH₄]⁺. The [M+H]⁺ ion for this compound appears at an m/z of 417.082, while the [M+NH₄]⁺ adduct is observed at m/z 434.109. nih.gov Tandem MS (MS/MS) experiments on these precursor ions generate characteristic fragment ions that help in structural confirmation. For the [M+H]⁺ precursor, major fragment ions are observed at m/z 285.039917, 339.050842, and 357.061096. nih.gov Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) is a powerful combination for analyzing complex lichen extracts, allowing for the precise identification of compounds based on their retention times and mass fragmentation patterns. frontiersin.orgmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Complete assignment of the ¹H and ¹³C NMR spectra is essential for confirming the structure of this compound. mdpi.com One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments are performed, typically in a solvent like DMSO-d₆. mdpi.com The chemical shifts (δ) in the ¹H and ¹³C NMR spectra, along with correlations observed in 2D NMR, allow for the unambiguous assignment of all protons and carbons in the this compound structure. mdpi.com These experimentally obtained NMR data are then compared with literature values for final confirmation. mdpi.comscielo.br

Table 3: Key Spectroscopic Data for this compound

| Technique | Ion/Nucleus | Key Data Points (m/z or δ in ppm) | Source(s) |

|---|---|---|---|

| ESI-MS (+) | [M+H]⁺ | 417.082 | nih.gov |

| [M+NH₄]⁺ | 434.109 | nih.gov | |

| MS/MS of [M+H]⁺ | Fragment Ions | 285.039917, 339.050842, 357.061096 | nih.gov |

| ¹H NMR (DMSO-d₆) | Aromatic, etc. | Full spectral data available in literature | mdpi.com |

| ¹³C NMR (DMSO-d₆) | Carbonyl, etc. | Full spectral data available in literature | mdpi.com |

Quantitative Analysis in Complex Biological and Environmental Samples

The quantification of this compound in complex matrices such as lichen thalli, extracts, and potentially in environmental samples where lichens are used as bioindicators, is critical for various applications. HPLC-UV is a primary method for this purpose. nih.govakjournals.com

In studies of lichen chemistry, the concentration of this compound has been determined in various species. For example, in Hypogymnia physodes, the amount of this compound was found to be a major component, though its concentration can vary. core.ac.uk One study reported a quantity of 106.2 mg/g dry weight in this species. mdpi.com In Evernia prunastri and Pseudevernia furfuracea, this compound was also identified and quantified. sci-hub.se The phytochemical analysis of methanol extracts from Pseudevernia furfuracea showed this compound to be a predominant phenolic compound. nih.gov

The quantitative variation of this compound and other lichen substances can be influenced by environmental factors. For instance, the amount of this compound in H. physodes has been correlated with the concentrations of heavy metals like copper (Cu) and manganese (Mn) in the substratum, suggesting a role in metal homeostasis. researchgate.net Such quantitative studies are essential for understanding the ecological roles of these compounds and for biomonitoring applications. core.ac.uk

Capillary electrophoresis has also been developed and optimized for the separation and potential quantification of major lichen metabolites, including this compound, from species like Hypogymnia physodes. mdpi.com This technique offers an alternative for the chemoprofiling of lichen species. mdpi.com

Table 4: Reported Quantities of this compound in Lichen Species

| Lichen Species | Sample Type | Analytical Method | Reported Quantity | Source(s) |

|---|---|---|---|---|

| Hypogymnia physodes | Thallus | HPLC | 106.2 mg/g DW | mdpi.com |

| Hypogymnia physodes | Thallus | HPLC | 7.95–23.39 area% | core.ac.uk |

| Pseudevernia furfuracea | Methanol Extract | HPLC-UV | Predominant compound | nih.gov |

Theoretical and Computational Chemistry Studies

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction of physodalic acid with various biological targets, particularly proteins and enzymes involved in disease pathways.

Recent research has employed in silico docking to investigate the anticancer potential of this compound. One such study focused on its interaction with the PI3Kα receptor, a key protein in a signaling pathway often dysregulated in cancer. The analysis predicted that this compound exhibits a binding affinity close to that of copanlisib, a known PI3Kα inhibitor used in cancer therapy. nih.gov This suggests that this compound may exert its anticancer effects by targeting this specific receptor. nih.gov

In another study, the potential of various lichen metabolites to act as cholinesterase inhibitors was explored. While this compound was identified as a constituent of the studied lichens, the molecular docking analysis highlighted that typical compounds from these species showed significant interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential role for such compounds in neuroprotective strategies. mdpi.com

| Biological Target | Key Findings | Potential Implication | Reference |

|---|---|---|---|

| PI3Kα Receptor | Predicted binding affinity is comparable to the standard inhibitor, copanlisib. | Potential as an anticancer agent by inhibiting the PI3K/AKT pathway. | nih.gov |

| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Lichen extracts containing this compound showed inhibitory potential; docking analysis confirmed interactions of typical lichen compounds with these enzymes. | Potential neuroprotective effects. | mdpi.com |

Quantum Chemical Calculations for Reactivity, Conformation, and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and stability of molecules like this compound. These studies provide a microscopic understanding of its chemical behavior.

The antioxidant properties of this compound, a depsidone (B1213741), have been a key focus of theoretical studies. acs.orgresearchgate.net The ability of a compound to scavenge free radicals is often evaluated by calculating parameters such as Bond Dissociation Enthalpy (BDE), Ionization Energy (IE), and Proton Affinity (PA). These parameters correspond to three primary antioxidant mechanisms:

Formal Hydrogen Transfer (FHT): The direct donation of a hydrogen atom to a free radical. This is often predicted by the BDE.

Single-Electron Transfer followed by Proton Transfer (SETPT): The molecule first donates an electron, then a proton. IE is the critical parameter for the first step.

Sequential Proton Loss Electron Transfer (SPLET): The molecule first loses a proton, then transfers an electron. PA is the key parameter for the initial step.

Theoretical studies on depsidones, including this compound, have shown that the radical scavenging activity mainly follows the FHT mechanism in the gas phase. acs.org The calculations indicate that the stability of the radical formed after hydrogen abstraction, which is influenced by π-electron delocalization, is a crucial factor. researchgate.net

Furthermore, quantum chemical calculations have been used to understand the interaction of this compound with metal ions. Studies have noted its ability to uptake certain cations, such as Cu²⁺. researchgate.net This interaction is significant as it relates to the role of lichen secondary metabolites in metal sequestration from the environment. researchgate.netresearchgate.net Conformational analysis using DFT has also been employed to determine the most stable three-dimensional structures of such lichen acids, which is fundamental to understanding their biological activity. science.gov The cytotoxic effects observed for this compound are thought to be linked to its specific depsidone structure and its capacity to induce oxidative stress, a property rooted in its chemical reactivity. researchgate.net

| Property Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Antioxidant Activity | DFT (BDE, IE, PA calculations) | Radical scavenging likely proceeds via the Formal Hydrogen Transfer (FHT) mechanism. The depsidone structure is key to its reactivity. | acs.orgresearchgate.net |

| Reactivity with Ions | Quantum Chemical Calculations | Predicted to uptake Cu²⁺ cations, highlighting a role in metal sequestration. | researchgate.net |

| Conformation & Stability | DFT | Computational methods are used to determine the stable conformations, which are essential for understanding its biological function. | science.gov |

Future Research Directions and Translational Opportunities

Elucidation of Novel Biosynthetic Enzymes and Pathways in Lichen Symbionts

The biosynthesis of complex lichen compounds like physodalic acid is a sophisticated process that is not yet fully understood. Future research will focus on identifying the specific enzymes and genetic pathways responsible for its production within the lichen's fungal partner (the mycobiont).

Primary enzymes involved in creating depsidones are non-reducing polyketide synthases (NR-PKSs) and cytochrome P450s. mdpi.comnih.gov The PKSs are large, multi-domain enzymes that build the carbon backbones of these molecules from simpler units like acetate (B1210297) and malonate. tandfonline.comnsf.gov.lk A single PKS is thought to construct and link two aromatic rings to form a precursor molecule called a depside. mdpi.comtandfonline.com Following this, a cytochrome P450 enzyme is believed to catalyze the formation of an additional ether bond, converting the depside into the final depsidone (B1213741) structure. mdpi.comtandfonline.com

While this general model exists, the specific genes for most depsidones, including this compound, remain uncharacterized. mdpi.comnih.gov A significant challenge is that lichen fungi possess a large number of PKS genes, making it difficult to pinpoint the exact one responsible for a particular compound. tandfonline.com

Recent advances in genomics and transcriptomics are providing powerful tools to tackle this challenge. By comparing the genomes and gene expression of different lichen chemotypes—varieties of the same species that produce different secondary metabolites—researchers can identify candidate biosynthetic gene clusters (BGCs). mdpi.comnih.gov A BGC is a group of genes located together on a chromosome that are involved in the synthesis of a specific compound. mdpi.com For instance, a study on the lichen Pseudevernia furfuracea, which has chemotypes that produce either the depside olivetoric acid or the depsidone physodic acid (a related compound to this compound), identified a likely BGC for their synthesis. mdpi.comnih.gov Such studies suggest that the difference between producing a depside versus a depsidone may be due to gene regulation rather than major genetic differences. mdpi.comnih.gov

Future research will likely involve:

Genome Sequencing: Sequencing the genomes of more this compound-producing lichens, such as Hypogymnia physodes, to identify and compare PKS and other relevant gene clusters. mdpi.comnih.gov

Gene Expression Analysis: Using techniques like metatranscriptomics to correlate the expression of specific genes with the production of this compound under different conditions. mdpi.com

Enzyme Characterization: Isolating the candidate enzymes (PKS and cytochrome P450) and verifying their function in vitro to confirm their role in the biosynthetic pathway.

Unraveling these pathways is crucial for understanding lichen biology and could pave the way for biotechnological production of this compound and other valuable lichen substances. mdpi.comdrugtargetreview.com

Development of Chemoenzymatic or Fully Synthetic Routes for Scalable Production

The natural production of this compound in lichens is slow, and the yield can be low, making large-scale extraction for research or commercial purposes challenging. mdpi.comnih.gov Therefore, a significant area of future research is the development of efficient and scalable production methods, either through chemical synthesis, biotechnology, or a combination of both.

Challenges in Production:

Slow Growth: Lichens grow extremely slowly, often only a few millimeters per year. doi.org

Low Yield: The concentration of secondary metabolites can vary but is often a small percentage of the lichen's dry weight. thieme-connect.com

Complex Structure: The chemical structure of depsidones, with multiple chiral centers and reactive groups, makes total chemical synthesis complex and often results in low yields. mdpi.com

Future Production Strategies:

Total Chemical Synthesis: While challenging, the total synthesis of depsidones has been achieved and remains an area of interest. tandfonline.com New synthetic methodologies could improve efficiency and yield. For example, one study reported a one-step synthesis of a related depsidone, furfuric acid, using this compound as a starting material. researchgate.net

Biotechnological Production: A more promising long-term strategy is to harness the biosynthetic power of microorganisms. This would involve identifying the complete biosynthetic gene cluster for this compound and introducing it into a fast-growing host organism, such as yeast or bacteria. mdpi.com This approach would enable large-scale, controlled production in bioreactors.

Successfully developing these methods would provide a sustainable and reliable source of this compound, overcoming the limitations of harvesting from natural lichen populations and enabling extensive research into its therapeutic and other applications.

Advanced Mechanistic Studies on Specific Molecular Targets in Cellular Systems

Preliminary research has indicated that this compound and the closely related physodic acid possess a range of biological activities, including anticancer effects. mdpi.comtandfonline.comresearchgate.net A critical next step is to conduct advanced mechanistic studies to understand precisely how these compounds interact with cells at the molecular level. This involves identifying their specific protein targets and elucidating their impact on cellular signaling pathways.

Studies on the related compound physodic acid have shown that it can induce cytotoxicity in various cancer cell lines, including breast cancer, glioblastoma, and lung cancer. tandfonline.comresearchgate.netsmolecule.comnih.gov The proposed mechanisms are varied and point to interactions with multiple cellular components and pathways.

Potential Molecular Mechanisms and Targets for Investigation:

Induction of Apoptosis: Physodic acid has been shown to induce apoptosis (programmed cell death) in cancer cells. researchgate.netresearchgate.net Future studies on this compound should investigate its ability to trigger apoptotic pathways, examining key markers like caspase activation and PARP cleavage. researchgate.net

Signaling Pathway Modulation: Lichen compounds are known to interfere with critical cell signaling pathways. researchgate.net Physodic acid, for example, has been linked to the modulation of MAPK kinases (p38 MAPK, JNK) and the PI3K/Akt pathway, which are involved in cell survival and apoptosis. researchgate.net It has also been shown to inhibit the Wnt signaling pathway, which is often dysregulated in colorectal cancer. nih.gov Detailed studies are needed to see if this compound affects these or other pathways, such as those involving EGFR. tandfonline.com

Enzyme Inhibition: Physodic acid is known to inhibit enzymes like hyaluronidase (B3051955) and cyclooxygenase-2 (COX-2), which are implicated in inflammation and cancer progression. smolecule.comnih.gov Investigating the inhibitory potential of this compound against a panel of cancer-relevant enzymes is a key research direction.

Oxidative Stress: Some studies suggest that the cytotoxic effects of lichen compounds are linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage in cancer cells. researchgate.netresearchgate.net

The following table summarizes the reported biological activities and potential molecular targets for physodic acid, a structurally similar compound, which can guide future research on this compound.

| Biological Activity | Potential Molecular Target/Pathway | Cancer Cell Line Models | Reference |

| Cytotoxicity | Interaction with DNA or lysosomes | Breast Cancer (MCF-7, T47D, MDA-MB-231) | tandfonline.com |

| Apoptosis Induction | MAPK (p38, JNK), PI3K/Akt signaling | Leukemia (Jurkat) | researchgate.net |

| Wnt Pathway Inhibition | Wnt signaling components | Colorectal Cancer | nih.gov |

| Enzyme Inhibition | Hyaluronidase, Cyclooxygenase-2 (COX-2) | Glioblastoma (A-172, T98G, U-138 MG) | nih.gov |

| Anti-invasive Effects | Inhibition of cell migration | Lung Cancer (A549) | researchgate.net |

Pinpointing the specific molecular targets of this compound will be crucial for understanding its therapeutic potential and for the rational design of more potent and selective derivatives.

Exploration of Undiscovered Ecological Roles and Environmental Applications

Lichen secondary metabolites are not produced by chance; they fulfill important ecological functions for the survival of the organism. oup.commdpi.com While some roles for compounds like this compound have been proposed, there is much more to discover about their function in nature and how these functions could be harnessed for environmental applications.

Known and Potential Ecological Roles:

Anti-herbivory: Medullary compounds like depsidones are thought to deter feeding by herbivores such as snails and other invertebrates. oup.comsekj.org

Allelopathy: Lichen substances can inhibit the growth of competing organisms, including other lichens, mosses, and the germination of vascular plant seeds. researchgate.netresearchgate.net They may also play a role in controlling the cell division of the symbiotic algae. researchgate.net

Antimicrobial Defense: this compound, along with other depsidones, exhibits antimicrobial properties, protecting the lichen from pathogenic fungi and bacteria. sekj.orgresearchgate.net

Metal Homeostasis: One of the most intriguing roles of this compound is in managing metal uptake. Studies have shown it is particularly effective at controlling the lichen's internal concentration of certain metal ions. sekj.orgnih.gov It selectively reduces the uptake of potentially toxic copper (Cu²⁺) and manganese (Mn²⁺) ions while increasing the adsorption of essential iron (Fe³⁺). nih.govnih.gov This suggests a sophisticated role in nutrient acquisition and tolerance to heavy metal pollution. nih.govcuni.cz

Potential Environmental Applications:

Biomonitoring: Because the production of this compound can increase in response to heavy metal pollution, it has potential as a biomarker in environmental monitoring studies using lichens like Hypogymnia physodes. sekj.orgnih.govcuni.cz

Bioremediation: The ability of this compound to selectively chelate metal ions could be explored for bioremediation applications, such as the removal of specific toxic metals from contaminated water or soil.

Natural Agrochemicals: The allelopathic and antimicrobial properties of this compound suggest it could be a lead compound for developing natural herbicides or fungicides for agricultural use. nih.gov

Further ecological research, including field studies and controlled experiments, will continue to unveil the complex roles of this compound in the lichen's interaction with its environment. This knowledge could unlock novel, nature-inspired solutions to pressing environmental challenges.

Q & A

Q. Example Conflict Resolution :

| Study | Model | Bioactivity (IC₅₀) | Proposed Reason for Discrepancy |

|---|---|---|---|

| A | In vitro (HEK293) | 12 µM | Low purity (80%) |

| B | In vivo (mouse) | 45 µM | Metabolic degradation |

What advanced spectroscopic and computational methods are suitable for elucidating this compound’s structure-activity relationships?

Answer:

- Spectroscopy :

- NMR : Assign stereochemistry via 2D NMR (COSY, HSQC, HMBC) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration .

- Computational :

Q. Example Design :

| Parameter | Details |

|---|---|

| Concentrations | 0.1, 1, 10, 50, 100 µM |

| Positive Control | Ascorbic acid (10 µM) |

| Assay Duration | 30–60 min (kinetic read) |

What systematic review frameworks are applicable to synthesize conflicting evidence on this compound’s mechanisms?

Answer:

Adopt PRISMA or Cochrane guidelines:

Q. Data Synthesis Table :

| Study Count | Mechanism Proposed | Supporting Evidence Level |

|---|---|---|

| 8/12 | ROS Scavenging | Strong (p < 0.01) |

| 4/12 | NF-κB Inhibition | Moderate (p < 0.05) |

How can researchers optimize this compound’s solubility and stability for in vivo pharmacokinetic studies?

Answer:

- Solubility Enhancement : Use co-solvents (DMSO:PEG 400, 1:9) or nanoemulsions .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Bioavailability Metrics : Calculate AUC and Cmax via LC-MS/MS plasma analysis .

Q. Stability Data :

| Condition | Degradation (%) | Time (weeks) |

|---|---|---|

| 25°C, dry | <5 | 4 |

| 40°C, 75% RH | 25 | 4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.